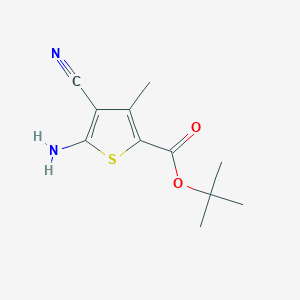

Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

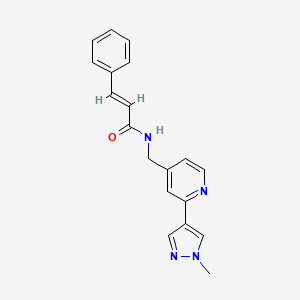

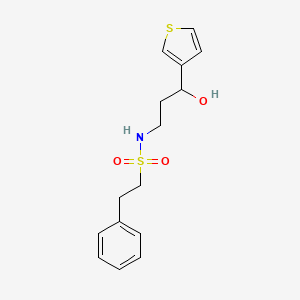

Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 .

Synthesis Analysis

While specific synthesis methods for Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate were not found, related compounds such as tert-butyl esters are typically synthesized from tert-butanol and the corresponding carboxylic acid . Another method involves the use of Nα-protected amino acids and tert-butanol with anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The molecular structure of Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate consists of a thiophene ring substituted with a tert-butyl ester, an amino group, a cyano group, and a methyl group .Scientific Research Applications

Synthesis and Characterization

- The study of the structural properties and synthesis pathways of thiophene derivatives, including those with tert-butyl groups, is crucial. Gol'dfarb and Korsakova (1954) explored the alkylation process for various thiophene derivatives, yielding compounds like 2-tert-butyl-5-methylthiophene with high efficiency (Gol'dfarb & Korsakova, 1954). Similarly, Gol'dfarb and Konstantinov (1958) demonstrated the successful preparation of thiophenecarboxylic acids containing tert-butyl radicals (Gol'dfarb & Konstantinov, 1958).

Chiral Synthesis and Catalysis

- Tert-butyl derivatives play a significant role in chiral synthesis and catalysis. Studer, Hintermann, and Seebach (1995) illustrated the use of tert-butyl derivatives as chiral auxiliaries in dipeptide synthesis, showcasing their versatility in stereoselective reactions (Studer, Hintermann & Seebach, 1995). Kollár and Sándor (1993) also demonstrated the stereoselective hydroformylation of tert-butyl-oxazoline derivatives, important for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

Applications in Organic Synthesis

- The significance of tert-butyl derivatives in organic synthesis is further highlighted by their role in the preparation of various organic compounds. For instance, Davies et al. (2003) reported the efficient synthesis of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate via kinetic resolution methods, demonstrating the utility of tert-butyl derivatives in organic synthesis (Davies et al., 2003).

Molecular Structure Analysis

- Exploring the molecular structure of tert-butyl derivatives provides insights into their chemical behavior and potential applications. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and analyzed its molecular structure, highlighting its potential applications in chemistry (Moriguchi et al., 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-6-7(5-12)9(13)16-8(6)10(14)15-11(2,3)4/h13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZVASFJFSHRPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2534507.png)

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)

![Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2534513.png)